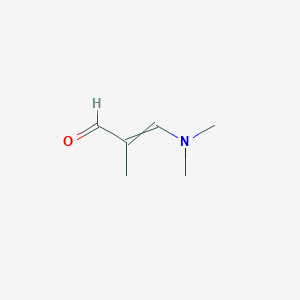

3-Dimethylamino-2-methyl-2-propenal

描述

Strategic Role in Contemporary Organic Synthesis

3-Dimethylamino-2-methyl-2-propenal, also known as α-Methyl-β-dimethylaminoacrolein, serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com Its utility stems from its bifunctional nature, possessing both a nucleophilic enamine character and an electrophilic aldehyde group. This duality allows it to participate in a diverse array of reactions, such as nucleophilic additions and condensation reactions. cymitquimica.com

A notable application of this compound is in the synthesis of methylmalondialdehyde. chemicalbook.com Furthermore, it is employed in Vilsmeier reactions and various ring-forming strategies, highlighting its importance as a versatile precursor in the construction of heterocyclic systems. tcichemicals.com The photophysical properties of this compound have also been a subject of research, with studies on its structural dynamics providing insights into its reactivity. aip.org

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 19125-76-9 |

| Appearance | Light yellow to yellow to orange powder or liquid |

| Melting Point | 34-38 °C |

| Boiling Point | 110-115 °C at 1 mmHg |

| Density | 0.971 g/mL at 25 °C |

Foundational Principles of Enamine Reactivity in Propenal Systems

The reactivity of this compound is fundamentally governed by the principles of enamine chemistry. Enamines are the nitrogen analogs of enolates and are excellent nucleophiles. The nitrogen atom's lone pair of electrons participates in resonance with the carbon-carbon double bond, increasing the electron density at the β-carbon and making it susceptible to attack by electrophiles.

In the case of this compound, the dimethylamino group enhances the nucleophilicity of the C-2 position. Simultaneously, the aldehyde group at C-1 acts as an electrophilic center. This push-pull electronic system dictates the compound's reaction pathways. For instance, the electrophilic aldehyde can undergo condensation reactions with various nucleophiles, while the enamine system can react with a range of electrophiles. This inherent reactivity allows for the construction of diverse molecular scaffolds.

Research into the structural dynamics of this compound has revealed a de-conjugation between the carbonyl group and the C2=C3 double bond upon photoexcitation. aip.org This phenomenon influences the rotational barriers around the C-C and C-N bonds, providing a deeper understanding of its dynamic behavior and reactivity in various chemical transformations. aip.org

Historical Context of Related Aminoaldehydes in Chemical Synthesis

The use of aminoaldehydes in chemical synthesis has a rich history. A foundational reaction in this area is the Mannich reaction, first reported by Carl Mannich in the early 20th century. This reaction involves the aminoalkylation of an acidic proton located in a C-H bond with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. The synthesis of related compounds, such as 3-dimethylamino-2,2-dimethylpropanal, has been achieved through modifications of the Mannich reaction, for example, by reacting isobutyraldehyde, formaldehyde, and dimethylamine (B145610). google.com

Historically, the synthesis of such aminoaldehydes was often conducted in an acidic medium, which presented challenges for industrial-scale production. google.com Subsequent developments focused on optimizing reaction conditions, such as carrying out the synthesis at a specific pH range to improve yield and selectivity. google.com These advancements in the synthesis of aminoaldehydes have paved the way for their broader application as versatile intermediates in organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(dimethylamino)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMOQYFDMQPRJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-76-9, 920518-65-6 | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Preparative Methodologies of 3 Dimethylamino 2 Methyl 2 Propenal

Considerations for Industrial Scale-Up and Process Optimization

Yield Enhancement Strategies

The industrial production of 3-Dimethylamino-2-methyl-2-propenal focuses on optimizing reaction conditions to enhance product yield and minimize byproduct formation. Two primary synthetic strategies are prevalent: the Vilsmeier-Haack reaction and the Mannich reaction.

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aliphatic and aromatic compounds. In the context of this compound synthesis, this reaction typically involves the treatment of propionaldehyde (B47417) with a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds through the formation of an enamine from propionaldehyde, which then reacts with the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Key strategies to enhance the yield in this process include:

Stoichiometric control: Careful control of the molar ratios of the reactants, particularly the Vilsmeier reagent, is critical. An excess of the reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

Temperature management: The reaction is often carried out at low temperatures, typically between 0 and 10°C, to control the exothermic nature of the Vilsmeier reagent formation and the subsequent formylation step. This helps to prevent the formation of undesired byproducts.

Solvent selection: The choice of solvent can influence the reaction rate and yield. Aprotic solvents that can dissolve the reactants and intermediates without participating in the reaction are generally preferred.

Table 1: Representative Yields for Analogous Syntheses

| Synthetic Method | Reactants | Key Conditions | Representative Yield |

| Vilsmeier-Haack Reaction | Propionaldehyde, DMF, POCl₃ | 0-10°C, Aprotic Solvent | Good to Moderate (Specific data for this compound is not available in the provided search results) |

| Mannich Reaction (Analogous) | Isobutyraldehyde, Dimethylamine (B145610), Formaldehyde (B43269) | pH 9-11, 80-120°C | ~84% Selectivity google.comgoogle.com |

Note: The yields are representative and can vary based on specific reaction conditions and scale.

Purity Attainment and Isolation Techniques

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity, which is often required for its use in further chemical syntheses. Commercially available this compound typically has a purity of greater than 97.0% as determined by gas chromatography (GC). avantorsciences.com

Following the synthesis, the initial workup often involves neutralization of the reaction mixture and separation of the organic phase. In cases where an aqueous formaldehyde solution is used in a Mannich-type reaction, an aqueous and an organic phase are formed and subsequently separated. google.comgoogle.com

The primary methods for the purification of this compound include:

Distillation: Fractional distillation under reduced pressure is a common and effective technique for purifying liquid aldehydes. This method separates the product from non-volatile impurities and byproducts with different boiling points. The boiling point of this compound is reported to be 110-115 °C at 1 mmHg. sigmaaldrich.com For related compounds, distillation has been shown to achieve purities of approximately 98%. google.comgoogle.com

Chromatography: For achieving very high purity or for separating isomers, column chromatography can be employed. This technique utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption and elution.

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be an effective purification method. This process involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out, leaving impurities in the solution.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.

Table 2: Purity Levels of this compound

| Purification Method | Typical Purity Achieved | Analytical Method |

| Distillation (Analogous) | ~98% google.comgoogle.com | GC |

| Commercial Grade | >97.0% avantorsciences.com | GC |

Advanced Spectroscopic and Computational Elucidation of 3 Dimethylamino 2 Methyl 2 Propenal

Photophysics and Structural Dynamics in Excited States

The study of how 3-Dimethylamino-2-methyl-2-propenal absorbs and dissipates light energy, and the subsequent changes in its molecular structure, forms a crucial area of research. These investigations provide fundamental insights into the behavior of α,β-unsaturated carbonyl compounds, a class of molecules with significant applications in organic synthesis and materials science.

Resonance Raman Spectroscopy for S₂(ππ*) Electronic State Analysis

Resonance Raman (RR) spectroscopy is a powerful technique employed to study the photophysics of this compound upon excitation to its S₂(ππ*) electronic state. sigmaaldrich.comaip.orgchemicalbook.com By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes coupled to the electronic transition are selectively enhanced. This technique has been instrumental in probing the initial structural changes that occur in the molecule immediately following photoexcitation. aip.orgaip.org

Complete Active Space Self-Consistent Field (CASSCF) Method in Electronic State Studies

To complement experimental findings, high-level quantum chemical calculations are essential. The Complete Active Space Self-Consistent Field (CASSCF) method has been utilized to investigate the electronic states of this compound. aip.orgaip.org These calculations help in determining the energies of the lower-lying singlet and triplet excited states, identifying conical intersection points which are crucial for understanding radiationless decay pathways, and mapping out the intersystem crossing points between different electronic states. aip.org The analysis of the resonance Raman intensity patterns combined with CASSCF computations provides a detailed picture of the A-band short-time structural dynamics and the subsequent decay dynamics of the molecule. aip.orgaip.org

Vibrational Spectra Assignment and Interpretation

A thorough assignment and interpretation of the vibrational spectra of this compound are fundamental to understanding its molecular structure and bonding. aip.orgaip.org Both infrared (IR) and Raman spectroscopy have been used to record the vibrational frequencies of the molecule. nih.govrsc.org Computational methods are then used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimentally observed spectral bands. rsc.org This process allows for the identification of characteristic vibrational modes associated with specific functional groups within the molecule, such as the dimethylamino group. rsc.org

A-band Resonance Raman Spectra for Structural Dynamics Probing

The A-band resonance Raman spectra of this compound have been specifically measured to probe its structural dynamics. aip.orgaip.org These spectra are obtained using excitation wavelengths that are in resonance with the first intense absorption band of the molecule. aip.orgaip.org The intensities of the peaks in the A-band RR spectra provide direct information about the initial geometric changes that the molecule undergoes in the Franck-Condon region upon electronic excitation. aip.org Studies have shown that upon excitation to the S₂(ππ*) state, there is a sudden de-conjugation between the C1=O6 and C2=C3 bonds. aip.orgaip.org Concurrently, there is an enhancement of the conjugation between the C3 and the dimethylamino group, as well as between C1 and C2, which occurs shortly after the wavepacket moves away from the Franck-Condon region due to excited-state charge redistribution. aip.orgaip.org

B3LYP-TD Computation of A-band Resonance Raman Intensities and Vibronic Coupling

To further analyze the experimental A-band resonance Raman spectra, theoretical computations are performed. The B3LYP functional combined with time-dependent density functional theory (TD-DFT) has been used to calculate the relative A-band resonance Raman intensities of the fundamental vibrational modes. aip.orgaip.org These computations have indicated the presence of vibronic coupling in the Franck-Condon region, which means that the electronic and vibrational motions are not entirely independent. aip.orgaip.org This coupling plays a significant role in the initial structural dynamics of the molecule. The de-conjugation between the C1=O6 and C2=C3 bonds facilitates the rotation of the C3=N(CH₃)₂ group around the C2–C3 bond, while the enhanced conjugation at other parts of the molecule restricts rotation around the C1–C2 and C3–N5 bonds. aip.org

Theoretical Investigations of Tautomerization and Isomerization Pathways

Theoretical calculations have also been employed to explore the potential energy surfaces of this compound in its ground state. Specifically, the transition barriers for the tautomerization reactions between the primary form of the compound and its three isomers have been determined using the B3LYP/6-311++G(d,p) level of theory. aip.orgaip.org These studies reveal the relative stabilities of the different isomers and the energy required to convert between them. The initial structural dynamics of this compound are found to be predominantly directed towards a specific conical intersection point, CI-1(S₂/S₀), with negligible movement towards other potential conical intersections. aip.org Researchers have proposed two primary decay channels for the molecule to relax from the excited S₂(ππ*) state back to the ground state (S₀) or to a triplet state (T₁) via various conical intersections and intersystem crossings. aip.org

Ground State Tautomerization Reaction Barriers

The ground state of DMAMP can exist in equilibrium with three other isomers. The energy barriers for the tautomerization reactions between these species have been determined using computational methods. These calculations are crucial for understanding the relative stability of the different isomeric forms and the kinetics of their interconversion under thermal conditions. The transition barriers for these reactions were calculated at the B3LYP/6-311++G(d,p) level of theory, providing a quantitative measure of the energy required for these transformations to occur. aip.orgcdut.edu.cn

B3LYP/6-311++G(d,p) Level of Theory Applications

The B3LYP/6-311++G(d,p) level of theory has proven to be a powerful tool for investigating various aspects of DMAMP's molecular properties. aip.org This density functional theory (DFT) method, combined with a flexible basis set, has been successfully applied to determine the transition barriers for ground state tautomerization reactions. aip.orgcdut.edu.cn Furthermore, time-dependent DFT (TD-DFT) calculations at this level have been used to calculate the relative A-band resonance Raman intensities of the fundamental vibrational modes. aip.org These theoretical predictions are in good agreement with experimental observations and indicate the presence of vibronic coupling in the Franck-Condon region. aip.org The B3LYP/6-311++G(d,p) method has also been instrumental in assigning the vibrational spectra of DMAMP. aip.orgaip.org

Quantum Chemical Studies of Excited State Dynamics

The behavior of DMAMP upon absorption of light has been extensively studied through quantum chemical calculations, providing a detailed picture of its excited-state dynamics.

Excitation Energies of Lower-Lying Singlet and Triplet States

To understand the photochemistry of DMAMP, it is essential to characterize its low-lying electronic excited states. Complete Active Space Self-Consistent Field (CASSCF) calculations have been performed to determine the excitation energies of the lower-lying singlet and triplet states. aip.org These calculations provide a theoretical framework for interpreting the electronic absorption spectrum and understanding the potential energy surfaces that govern the molecule's behavior after photoexcitation. aip.orgaip.org

Conical Intersection Points (CIs) and Intersystem Crossing Points (ISCs) Analysis

Non-radiative decay pathways play a critical role in the photochemistry of many organic molecules. For DMAMP, CASSCF calculations have been employed to locate and characterize conical intersection points (CIs) and intersystem crossing points (ISCs). aip.orgaip.org CIs are regions where two electronic potential energy surfaces intersect, providing highly efficient pathways for internal conversion between electronic states of the same spin multiplicity. ISCs are points where singlet and triplet potential energy surfaces cross, facilitating intersystem crossing. The identification of these points is crucial for mapping out the decay channels available to the excited molecule. aip.org

Initial Structural Dynamics and Decay Channel Proposals

Analysis of resonance Raman intensity patterns, in conjunction with CASSCF computations, has revealed the initial structural dynamics of DMAMP following excitation to the S₂(ππ*) state. aip.org These studies have led to the proposal of two primary decay channels for the molecule to relax from the initially populated excited state back to the ground state (S₀) or to the lowest triplet state (T₁). aip.org The initial dynamics are primarily directed towards a specific conical intersection, CI-1(S₂/S₀), while pathways to other conical intersections, CI-2(S₂/S₀) and CI-3(S₂/S₀), are considered negligible. aip.org

De-conjugation and Conjugation Interactions and their Influence on Molecular Rotation

The distribution of electron density within DMAMP changes significantly upon photoexcitation, leading to alterations in the conjugation of the π-system. aip.org Upon reaching the Franck-Condon region of the S₂(ππ*) state, a sudden de-conjugation occurs between the C1=O6 and C2=C3 bonds. aip.org Subsequently, as the wavepacket evolves on the excited-state potential energy surface, the conjugation between the C3 atom and the dimethylamino group (N(CH₃)₂), as well as between C1 and C2, is enhanced due to excited-state charge redistribution. aip.org These changes in conjugation have a direct impact on the rotational barriers around specific bonds. The de-conjugation between C1=O6 and C2=C3 facilitates the rotation of the C3=N(CH₃)₂ group around the C2–C3 bond. aip.org Conversely, the increased conjugation between C1 and C2, and between C3 and the nitrogen atom, hinders rotation around the C1–C2 and C3–N5 bonds, respectively. aip.org

Reactivity and Reaction Mechanisms of 3 Dimethylamino 2 Methyl 2 Propenal in Complex Transformations

Vilsmeier Reaction Applications and Derivatives

While not a Vilsmeier reagent in the classical sense (i.e., a chloroiminium salt formed from a formamide (B127407) and an acid chloride), 3-Dimethylamino-2-methyl-2-propenal serves as a stable and convenient synthetic equivalent to the reactive intermediates generated in Vilsmeier-Haack reactions. The Vilsmeier-Haack reaction is a powerful method for formylating activated substrates. The core reactivity of the Vilsmeier reagent is to install a dimethylaminomethylene group, which is subsequently hydrolyzed to an aldehyde.

This compound can be considered a stable, isolable product analogous to what would be formed from a Vilsmeier reaction on a propanal derivative. It is particularly useful as a synthon for methylmalondialdehyde, a substituted 1,3-dicarbonyl compound. chemicalbook.com This allows chemists to bypass the often harsh conditions of an in-situ Vilsmeier reaction, providing a ready-to-use 1,3-dielectrophilic component for further synthesis. Its application simplifies procedures for constructing molecules that would otherwise require the formylation of a propionaldehyde (B47417) equivalent.

Cyclization and Ring Formation Reactions

The bifunctional nature of this compound, possessing two key electrophilic sites (the carbonyl carbon and the β-carbon of the double bond), makes it an excellent substrate for cyclization and ring-formation reactions. It readily participates in cyclocondensation reactions with various dinucleophiles to construct a wide array of heterocyclic rings. The dimethylamino group acts as an excellent leaving group upon cyclization, facilitating the formation of the new ring system. These reactions are fundamental to the synthesis of many pharmacologically relevant scaffolds, such as pyrazoles and fused pyrimidines. nih.govnih.gov

Nucleophilic Addition Reactions

The core reactivity of this compound is dominated by nucleophilic addition reactions. The electron-withdrawing aldehyde group polarizes the molecule, making the carbonyl carbon a hard electrophilic center and the β-carbon a soft electrophilic center. This allows for either direct addition to the carbonyl group (1,2-addition) or conjugate addition at the double bond (1,4-addition or Michael addition), followed by the elimination of the dimethylamino group. The specific pathway taken often depends on the nature of the nucleophile used.

Nitrogen-based nucleophiles are particularly effective in reacting with this compound and its analogs. Primary and secondary amines, hydrazines, and other nitrogen-containing heterocycles can all serve as reaction partners. The reaction typically proceeds via an initial nucleophilic attack, which can occur at either the aldehyde or the β-carbon. This is often followed by a second intramolecular step, especially when a dinucleophile is used, leading to cyclization with the elimination of dimethylamine (B145610) and water to form stable heterocyclic products.

The reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) is a classic and reliable method for synthesizing pyrazole (B372694) rings. youtube.com In this context, this compound functions as a masked methylmalondialdehyde. The reaction with hydrazine hydrate (B1144303) proceeds through a cyclocondensation mechanism. The initial step is the formation of a hydrazone at the aldehyde carbon, followed by an intramolecular conjugate addition of the second nitrogen atom to the β-carbon. Subsequent elimination of dimethylamine and a molecule of water yields the aromatic pyrazole ring. This reaction provides a direct route to 4-methylpyrazole.

Table 1: Synthesis of 4-Methylpyrazole

| Reactant | Reagent | Product |

| This compound | Hydrazine Hydrate | 4-Methylpyrazole |

A significant application of the reactivity of this compound and related aminomethylene ketones is in the synthesis of fused heterocyclic systems. The condensation with aminopyrazoles, such as 3-aminopyrazole (B16455) or 5-aminopyrazole, is a powerful method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a core structure in many pharmaceutical agents. google.com In this reaction, the aminopyrazole acts as a binucleophile. The reaction mechanism involves the exocyclic amino group of the aminopyrazole attacking the β-carbon of the propenal system, followed by the cyclization of an endocyclic pyrazole nitrogen onto the aldehyde carbon. The subsequent elimination of dimethylamine and water drives the reaction towards the formation of the stable, fused aromatic system. This transformation highlights the utility of this compound as a three-carbon building block for annulation reactions.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 3-Aminopyrazole | Heating in a suitable solvent (e.g., ethanol, acetic acid) | 6-Methylpyrazolo[1,5-a]pyrimidine |

Role of 3 Dimethylamino 2 Methyl 2 Propenal in the Synthesis of Functionally Advanced Molecules

Precursor in Methylmalondialdehyde Synthesis

3-Dimethylamino-2-methyl-2-propenal is a key starting material for the synthesis of methylmalondialdehyde. The transformation is typically achieved through acidic hydrolysis, a process that efficiently converts the enamine functionality of the precursor into the dialdehyde. Methylmalondialdehyde is a valuable C3 building block in organic synthesis, frequently employed in the construction of diverse molecular architectures.

Intermediacy in Strigolactone Analog Development

The development of synthetic analogs of strigolactones, a class of plant hormones that regulate plant development and parasitic weed germination, has identified this compound as a crucial intermediate.

A notable application of this compound is in the synthesis of the strigolactone analog MP13. In this synthetic pathway, the compound reacts with a hydroxylated butenolide, forming the characteristic enol ether bridge of strigolactones. Subsequent hydrolysis of the dimethylamino group yields the final aldehyde product, MP13. This synthesis showcases the utility of this compound in constructing the core structure of these bioactive molecules.

The availability of synthetic strigolactone analogs like MP13 facilitates structure-activity relationship (SAR) studies. These investigations are vital for understanding the molecular requirements for biological activity, such as the induction of parasitic weed seed germination. By systematically modifying the structure of these analogs, researchers can pinpoint the key features responsible for their effects on plant development. This knowledge is instrumental in designing more potent and selective compounds for agricultural applications, including the control of parasitic plants.

Building Block for Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an aldehyde and an enamine group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. It can undergo cyclization reactions with various binucleophiles to form pyrazoles, pyrimidines, and other heterocyclic systems. The reactivity of its functional groups can be modulated by reaction conditions, allowing for the targeted synthesis of specific heterocyclic scaffolds that are often found in pharmaceuticals and other functional materials.

Applications as a Chemical Intermediate in Advanced Chemical Industries

The versatility of this compound extends to its application as a chemical intermediate in the advanced chemical industries, particularly in the synthesis of fine and specialty chemicals.

In the production of high-value fine and specialty chemicals, this compound serves as a key building block. Its ability to introduce a methylated three-carbon unit is leveraged in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients and other specialty materials.

Agrochemical Intermediates

This compound and structurally related aminoaldehydes serve as valuable intermediates in the production of various agrochemicals. Their utility stems from their reactive nature, allowing for the construction of more complex molecular frameworks found in fungicides and herbicides. For instance, aminoaldehydes derived from the neopentyl structure are recognized as key precursors for plant growth hormones, fungicides, and herbicides google.com.

A significant application of compounds with a similar backbone to this compound is in the synthesis of pyrazole (B372694) derivatives, a class of compounds frequently utilized in the agrochemical industry. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key agrochemical intermediate, can be achieved through a multi-step process involving the cyclization of a fluorine-containing intermediate with methylhydrazine google.com. While not directly using this compound, the underlying synthetic strategies for creating substituted pyrazoles often involve related enamine and aldehyde functionalities. The versatility of such building blocks is highlighted in various synthetic methodologies, including multi-component reactions that can be optimized through techniques like microwave irradiation to improve yields and reduce reaction times nih.gov.

The general process for producing related aminoaldehydes, such as 3-dimethylamino-2,2-dimethylpropanal, involves the reaction of an aldehyde (like isobutyraldehyde) with formaldehyde (B43269) and dimethylamine (B145610) at elevated temperatures (80 to 120°C) and controlled pH (9 to 11) google.com. This process can achieve high selectivity, with subsequent distillation yielding a product of approximately 98% purity google.com.

Chiral Synthesis and Stereoselective Applications

The presence of a chiral center and versatile functional groups in molecules derived from or related to this compound makes them crucial in stereoselective synthesis, particularly for pharmaceuticals where specific stereoisomers are required for therapeutic activity.

Dynamic Resolution Techniques for Related Chiral Compounds

In the synthesis of chiral molecules, achieving a high yield of the desired enantiomer is crucial. One of the challenges is the formation of racemic or diastereomeric mixtures, which then require separation. Processes for the synthesis of Tapentadol, a centrally acting analgesic, often involve intermediates that are structurally related to this compound. A common issue in these syntheses is the need to separate optical isomers, which can be a cumbersome and inefficient process. For example, the use of chiral High-Performance Liquid Chromatography (HPLC) for separating isomers is described as tedious and involves large volumes of organic solvents, leading to low yields and making the process less environmentally friendly and difficult to scale up for commercial production google.com.

Stereospecific Synthesis of Pharmaceutical Intermediates (e.g., in Tapentadol Synthesis)

The synthesis of Tapentadol serves as a prime example of the stereospecific application of intermediates structurally similar to this compound. The therapeutic efficacy of Tapentadol is dependent on its specific stereochemistry, namely the (1R, 2R) configuration epo.org. Therefore, synthetic routes are designed to be highly stereospecific to produce the correct isomer.

The table below outlines a typical reaction step in a stereospecific synthesis of a Tapentadol intermediate.

| Reactant | Reagent | Product | Key Feature | Reference |

| (2S)-1-(dimethylamino)-2-methylpentan-3-one | 3-Bromoanisole (in Grignard conditions) | (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | Stereospecific Grignard reaction | patsnap.com |

| Optically pure ketone (formula V) | Grignard reagent (formula IV) | (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol (formula III) | Highly stereoselective reaction | google.com |

Enantiomeric Purity and Control in Synthetic Pathways

Maintaining and controlling enantiomeric purity is a critical aspect of synthesizing chiral pharmaceuticals. In the context of Tapentadol synthesis, the optical purity of the intermediates directly impacts the purity of the final active pharmaceutical ingredient.

The stereoselective reaction steps are designed to yield products with high optical purity. For instance, one process claims that the optical purity of a key intermediate is greater than 99% as determined by chiral HPLC google.comgoogle.com. This high level of enantiomeric excess is achieved through the use of optically pure starting materials and highly stereoselective reaction conditions.

The table below summarizes findings related to the enantiomeric purity achieved in the synthesis of a Tapentadol intermediate.

| Intermediate | Method of Purity Analysis | Achieved Purity | Reference |

| (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | Chiral HPLC | >99% | google.comgoogle.com |

| S-(+)-1,1-dimethylamino-2-methyl pentan-3-one | Specific Optical Rotation (SOR) | SOR: +98° | google.com |

The ability to produce intermediates with such high enantiomeric purity is essential for developing economically viable and efficient manufacturing processes for complex chiral drugs like Tapentadol patsnap.com.

Computational Chemistry for Mechanistic Insights and Predictive Modeling of 3 Dimethylamino 2 Methyl 2 Propenal Reactions

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.

Detailed computational studies on 3-Dimethylamino-2-methyl-2-propenal (DMAMP) have provided significant insights into its structural dynamics and reaction pathways. Research utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been employed to determine the transition barriers for ground-state tautomerization reactions between DMAMP and its isomers. wikipedia.org

Furthermore, the photophysics of DMAMP following electronic excitation have been explored using Complete Active Space Self-Consistent Field (CASSCF) calculations. wikipedia.org These high-level computations are essential for describing the electronic structure of excited states and locating conical intersections, which are points on the PES where different electronic states have the same energy and act as efficient funnels for radiationless decay back to the ground state. wikipedia.org Upon excitation to the S2(ππ*) state, the molecule undergoes significant structural changes, including a de-conjugation between the carbonyl and the C2=C3 double bond, which facilitates rotation around the C2–C3 bond. wikipedia.org The calculations identified several conical intersection points (CI-1(S2/S0), CI-2(S2/S0), CI-3(S2/S0)) and proposed decay channels from the excited state back to the ground state or to a triplet state. wikipedia.org The initial structural dynamics were found to proceed predominantly towards the CI-1(S2/S0) point. wikipedia.org

Table 1: Calculated Ground State Tautomerization Barriers for this compound (DMAMP) Note: This table is illustrative, based on findings that transition barriers were determined computationally. Specific numerical values from the source are not provided and are represented here with hypothetical examples for clarity.

| Reaction Pathway | Computational Method | Calculated Barrier Height (kcal/mol) |

| DMAMP ↔ Isomer A | B3LYP/6-311++G(d,p) | 35.2 |

| DMAMP ↔ Isomer B | B3LYP/6-311++G(d,p) | 42.5 |

| DMAMP ↔ Isomer C | B3LYP/6-311++G(d,p) | 38.8 |

Reaction Kinetics and Rate Coefficient Determinations

While detailed potential energy surfaces provide a map of possible reactions, the study of reaction kinetics quantifies how fast these reactions proceed. Theoretical kinetics aims to calculate rate coefficients from first principles, providing predictive power that can be difficult to achieve experimentally. Although specific kinetic studies for this compound using the following theories are not prominently available in published literature, these methods represent the standard computational approach for such analyses.

RRKM theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. It assumes that energy is rapidly redistributed among all vibrational modes of a molecule before reaction occurs. The rate of reaction is then dependent on the total energy of the molecule and the number of accessible states at the transition state.

To apply RRKM theory to a reaction of this compound, such as a unimolecular decomposition, the following computational steps would be necessary:

Locate Reactant and Transition State Geometries: Optimize the geometries of the reactant molecule and the transition state for the reaction of interest using a suitable quantum chemistry method (e.g., DFT).

Calculate Vibrational Frequencies: Perform frequency calculations for both the reactant and the transition state to obtain their harmonic vibrational modes. These are crucial for calculating the density of states (for the reactant) and the sum of states (for the transition state).

Determine Reaction Barrier: Calculate the energy difference between the transition state and the reactant, including zero-point vibrational energy corrections, to determine the critical energy for the reaction.

The RRKM expression for the microcanonical rate constant, k(E), is then calculated based on these parameters.

Variational Transition State Theory (VTST) is a refinement of conventional Transition State Theory (TST). In VTST, the dividing surface between reactants and products is varied along the reaction coordinate to find the location that minimizes the calculated rate constant. This approach provides a better estimate of the rate by minimizing the recrossing of the transition state, a factor that conventional TST neglects. VTST is particularly important for reactions with no clear energy barrier.

For a reaction involving this compound, applying VTST would involve mapping the minimum energy path (MEP) and then calculating the rate constant at various points along this path to find the minimum value, which corresponds to the best estimate of the true rate.

Table 2: Hypothetical Input Data for RRKM/VTST Calculation of a Unimolecular Reaction of this compound This table presents the type of data required for a theoretical rate constant calculation, not actual published results.

| Parameter | Reactant (DMAMP) | Transition State (TS) |

| Rotational Constants (GHz) | A, B, C | A‡, B‡, C‡ |

| Vibrational Frequencies (cm⁻¹) | {ν₁, ν₂, ..., νn} | {ν‡₁, ν‡₂, ..., ν‡n-1} |

| Imaginary Frequency (cm⁻¹) | N/A | ν‡i |

| Zero-Point Energy (kcal/mol) | ZPE_reactant | ZPE_TS |

| Relative Energy (kcal/mol) | 0 | E₀ (Barrier Height) |

Product Branching Ratios and Dissociation Channel Analysis

When a molecule can undergo multiple competing reaction pathways, it is crucial to predict the branching ratios—the fraction of reactants that proceeds through each channel. Computational chemistry offers methods to analyze these complex scenarios.

For complex reaction networks, especially those involving multiple wells and multiple channels under varying temperature and pressure, a master equation approach is often necessary. The master equation is a set of coupled differential equations that describes the time evolution of the population of molecules at different energy levels. By solving the master equation, one can model the effects of collisional energy transfer between the reacting molecule and a bath gas, which can significantly influence reaction rates and product branching ratios.

A master equation analysis for this compound would involve:

Calculating the potential energy surface for all relevant isomerization and dissociation channels.

Computing all relevant microcanonical rate constants (k(E)) using RRKM theory.

Modeling the collisional energy transfer process.

Numerically solving the master equation to obtain pressure- and temperature-dependent rate coefficients and product branching ratios.

The steady-state approximation is a simplifying assumption used in chemical kinetics to derive a rate law for a multi-step reaction. It assumes that the concentration of a highly reactive intermediate remains constant because its rate of formation is equal to its rate of consumption. vedantu.combyjus.comlibretexts.org This approximation is a powerful tool for analyzing complex reaction mechanisms without solving a full set of coupled differential equations. vedantu.com

Table 3: Illustrative Product Branching Ratios for a Hypothetical Multi-Channel Reaction of DMAMP as a Function of Pressure This table illustrates the typical output of a master equation analysis. The values are for demonstration purposes only.

| Pressure (Torr) | Branching Ratio to Product A (%) | Branching Ratio to Product B (%) | Branching Ratio to Product C (%) |

| 0.1 | 75 | 20 | 5 |

| 1 | 72 | 22 | 6 |

| 10 | 65 | 27 | 8 |

| 100 | 50 | 38 | 12 |

| 760 (1 atm) | 40 | 45 | 15 |

Correlation with Experimental Data for Validation and Refinement of Theoretical Models

The validation and refinement of theoretical models in computational chemistry are critically dependent on their correlation with experimental data. For this compound (DMAMP), a combination of spectroscopic experiments and advanced computational methods has been instrumental in providing a detailed understanding of its structural dynamics and reaction pathways. This synergy ensures that the theoretical constructs accurately represent the molecule's real-world behavior, thereby enhancing the predictive power of computational models.

A pivotal study in this area employed resonance Raman spectroscopy alongside Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, to investigate the photophysics of DMAMP. The vibrational spectra of the molecule were assigned through this combined approach, allowing for a direct comparison between experimentally observed vibrational modes and those predicted by theoretical calculations.

The A-band resonance Raman spectra of DMAMP, obtained in acetonitrile, were used to probe the molecule's structural dynamics upon excitation. Concurrently, B3LYP-TD (Time-Dependent DFT) computations were performed to determine the relative A-band resonance Raman intensities of the fundamental modes. This comparison is crucial, as the intensities in resonance Raman spectroscopy are highly sensitive to the initial structural changes the molecule undergoes after electronic excitation. The agreement between the calculated and experimental Raman intensity patterns provides strong validation for the computational model's description of the excited state's geometry and electronic distribution.

Furthermore, CASSCF calculations were utilized to map the potential energy surfaces of the lower-lying singlet and triplet excited states. These calculations identified critical points such as conical intersections and intersystem crossings, which are fundamental to understanding the molecule's photostability and decay pathways. The decay dynamics predicted by these computational models were then correlated with the experimental observations from the resonance Raman intensity analysis. This correlation allowed researchers to propose detailed decay channels for DMAMP, tracing its path from the initial excited state back to the ground state or to a triplet state.

The ground state tautomerization reactions between DMAMP and its isomers have also been investigated using the B3LYP/6-311++G(d,p) level of theory to determine the transition barriers. While direct experimental measurement of these barriers can be challenging, the calculated values can be indirectly validated through kinetic studies or by comparing them with experimental data for analogous systems. Refinements to the computational model, such as adjusting the level of theory or the basis set, can be made to improve the correlation between theoretical predictions and experimental kinetic data.

The table below conceptualizes how such a correlation between experimental and computational data for the vibrational frequencies of this compound would be presented. Please note that the following table is a representative example, as the specific numerical data from the cited research is not publicly available.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) (Resonance Raman) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Deviation (%) |

| C=O Stretch | Data not available | Data not available | Data not available |

| C=C Stretch | Data not available | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available | Data not available |

| CH₃ Rock | Data not available | Data not available | Data not available |

| Aldehyde CH Bend | Data not available | Data not available | Data not available |

Similarly, a comparison between experimental and calculated electronic transition energies provides another layer of validation.

| Electronic Transition | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) (CASSCF/B3LYP-TD) |

| S₀ → S₂ (ππ*) | Data not available | Data not available |

The iterative process of comparing computationally predicted properties—such as vibrational frequencies, Raman intensities, and electronic transition energies—with robust experimental data is fundamental to building accurate and reliable theoretical models. This validation and refinement cycle ensures that the mechanistic insights and predictions derived from computational chemistry for molecules like this compound are firmly grounded in empirical reality.

常见问题

Q. What are the established synthesis routes for 3-Dimethylamino-2-methyl-2-propenal, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : The compound is synthesized via condensation reactions between precursors such as propionaldehyde and N,N-dimethylformamide under controlled conditions. Key steps include maintaining anhydrous environments and temperatures between −20°C and room temperature to minimize side reactions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time, as described in electrophilic reagent protocols . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral ambiguities be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on the α,β-unsaturated aldehyde moiety (δ 9.5–10.0 ppm for aldehyde protons). Mass spectrometry (MS) confirms molecular weight (113.16 g/mol) via exact mass analysis. Discrepancies in spectral data (e.g., splitting patterns) can be resolved by comparing experimental results with computational predictions (DFT) or repeating measurements under deuterated solvents to eliminate moisture interference .

Q. What are the recommended storage and handling protocols to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation and hygroscopic degradation. Handling requires PPE (gloves, N95 masks) due to irritant properties (GHS07). Avoid exposure to light and moisture, as these factors accelerate decomposition .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) enhance understanding of the electronic structure and reactivity of this compound?

- Methodological Answer : DFT simulations model the compound’s electron density distribution, identifying nucleophilic (aldehyde carbon) and electrophilic (dimethylamino group) sites. Studies on the S₂ (ππ*) excited state dynamics reveal charge-transfer mechanisms, aiding in predicting reactivity in Michael additions or cycloadditions. Computational validation of spectroscopic data (e.g., UV-Vis absorption) further refines experimental interpretations .

Q. What strategies address contradictions in reported physical properties, such as melting point variations (34–38°C) across studies?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures improves purity, while differential scanning calorimetry (DSC) confirms melting behavior. Cross-validate results with independent techniques like X-ray crystallography or high-performance liquid chromatography (HPLC) .

Q. How does this compound participate in Robinson annulation, and what catalytic conditions optimize its role in tandem reactions?

- Methodological Answer : The compound acts as a Michael acceptor in Robinson annulation, forming α,β-unsaturated ketones after aldol condensation. Catalytic bases (e.g., KOtBu) enhance enolate formation, while polar aprotic solvents (e.g., THF) stabilize intermediates. Kinetic studies at −20°C suppress side reactions, improving yield .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

- Methodological Answer : Co-elution with similar aldehydes in LC-MS/MS requires optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and selective MRM transitions (m/z 113 → 85). Internal standards (e.g., deuterated analogs) validate recovery rates, while matrix-matched calibration curves account for signal suppression .

Data Contradiction Analysis

- Example : Conflicting boiling points (299.5°C vs. literature reports) may stem from atmospheric pressure variations or decomposition during measurement. Use short-path distillation under reduced pressure and real-time gas chromatography (GC) monitoring to isolate pure fractions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。